CL2A-SN38

ADC DAR payload delivery

CL2A-SN38 is the FDA-approved linker-payload system behind sacituzumab govitecan (Trodelvy®). Its pH-sensitive CL2A linker releases SN-38 selectively at tumor pH (4–6) via hydrolytic cleavage—no enzymes required—enabling potent bystander killing of antigen-negative cells. The PEG8-triazole scaffold permits a drug-to-antibody ratio of 7.6–8.0 without aggregation, a unique advantage over conventional linkers. For solid tumor ADC programs targeting Trop-2, CEACAM5, or similar antigens, CL2A-SN38 reduces development risk with an established regulatory track record. Available in high purity (≥98%) for research and GMP applications.

Molecular Formula C73H97N11O22
Molecular Weight 1480.6 g/mol
Cat. No. B13710977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL2A-SN38
Molecular FormulaC73H97N11O22
Molecular Weight1480.6 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCN)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN6C=C(N=N6)CNC(=O)C7CCC(CC7)CN8C(=O)C=CC8=O)C2=NC9=C1C=C(C=C9)O
InChIInChI=1S/C73H97N11O22/c1-3-55-56-39-54(85)16-17-60(56)79-67-57(55)44-83-62(67)40-59-58(70(83)92)46-104-71(93)73(59,4-2)106-72(94)105-45-50-10-14-52(15-11-50)77-69(91)61(7-5-6-20-74)78-64(87)48-103-47-63(86)75-21-23-95-25-27-97-29-31-99-33-35-101-37-38-102-36-34-100-32-30-98-28-26-96-24-22-82-43-53(80-81-82)41-76-68(90)51-12-8-49(9-13-51)42-84-65(88)18-19-66(84)89/h10-11,14-19,39-40,43,49,51,61,85H,3-9,12-13,20-38,41-42,44-48,74H2,1-2H3,(H,75,86)(H,76,90)(H,77,91)(H,78,87)/t49?,51?,61?,73-/m0/s1
InChIKeyCMVRBCDBISKHME-MHHXDCQBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CL2A-SN38 ADC Linker–Payload System: Core Procurement & Selection Data


CL2A-SN38 is a drug–linker conjugate that combines the topoisomerase I inhibitor SN-38 with the CL2A linker to produce antibody–drug conjugates (ADCs). The CL2A linker is a PEG8‑ and triazole‑containing PABC‑peptide‑maleimidocaproyl structure that attaches to an antibody via a disulfide bond at a cysteine residue . The linker is designed to be pH‑sensitive, releasing SN‑38 preferentially in the acidic microenvironment of tumors and lysosomes (pH 4–6) while remaining relatively stable at physiological pH [1]. This system is the enabling component of the FDA‑approved ADC sacituzumab govitecan (Trodelvy®), which targets Trop‑2 and delivers an average drug‑to‑antibody ratio (DAR) of 7.6 [2].

Why CL2A-SN38 Cannot Be Replaced by a Generic ADC Linker or Payload


Substituting CL2A‑SN38 with another SN‑38 linker or a different topoisomerase I inhibitor payload would alter three critical performance parameters: the pH‑dependent release profile, the DAR and its impact on aggregation, and the extent of bystander killing. The CL2A linker releases SN‑38 via a hydrolytic, pH‑sensitive benzyl carbonate bond, without requiring enzymatic cleavage (e.g., by cathepsin B) [1]. This mechanism directly influences the rate of payload liberation, the generation of a membrane‑permeable SN‑38 species that can kill neighboring antigen‑negative cells, and the overall therapeutic window [2]. Changing to a different linker (e.g., a cathepsin‑cleavable dipeptide) or a payload with different potency (e.g., DXd) would result in a different ADC with distinct pharmacokinetics, toxicity, and efficacy profiles, as evidenced by the clinical differentiation between sacituzumab govitecan and Dato‑DXd [3].

CL2A-SN38: Quantitative Differentiation vs. Key Comparators


Higher DAR Enables Greater Payload Delivery per Tumor Cell

CL2A‑SN38 conjugates achieve a DAR of 7.6–8.0 without inducing antibody aggregation, a key limitation for many ADC linker–payloads. For the anti‑Trop‑2 ADC sacituzumab govitecan, this DAR of 7.6 delivers approximately 136 SN‑38 molecules per tumor cell . In contrast, the alternative TROP2‑targeting ADC Dato‑DXd (datopotamab deruxtecan) uses a tetrapeptide‑based linker and has a lower DAR of 4.0 [1].

ADC DAR payload delivery

Equivalent In Vitro Potency to CL2‑SN‑38 with Potential Manufacturing Advantage

In direct comparative studies, CL2A‑SN‑38 and its close analog CL2‑SN‑38 exhibit equivalent in vitro performance across multiple parameters: drug substitution (~6), cell binding affinity (Kd ~1.2 nM), cytotoxicity (IC50 ~2.2 nM), and serum stability (t₁/₂ ~20 hours) . However, the CL2A linker incorporates a triazole moiety and a PEG8 spacer that may offer improved synthetic tractability and reduced by‑product formation during conjugation [1].

ADC linker in vitro potency drug substitution

Rapid DNA Damage Induction and Bystander Killing Confirmed In Vivo

In vivo imaging of NCI‑N87 gastric cancer xenografts demonstrated that 48 hours after a 10 mg/kg dose, the specific ADC sacituzumab govitecan (hRS7‑CL2A‑SN‑38) produced a significantly stronger γH2AX DNA damage signal than a non‑specific CL2A‑SN‑38 ADC (h679‑CL2A‑SN‑38) or an ADC using the alternative CL2E linker (hRS7‑CL2E‑SN‑38) [1]. Importantly, the signal from sacituzumab govitecan extended beyond cells directly targeted by the ADC, indicating a robust bystander effect [1].

bystander effect DNA damage in vivo imaging

pH‑Sensitive Release: 50% Payload Liberation Within 24 Hours

The CL2A linker releases SN‑38 through a pH‑sensitive benzyl carbonate bond that is relatively stable at neutral pH but undergoes hydrolysis in acidic environments. Patent data indicates that under the conditions described, approximately 50% of the conjugated SN‑38 is released within 24 hours [1]. This release profile is distinct from enzymatically cleaved linkers (e.g., valine‑citrulline) that require cathepsin B activity, and it contributes to the generation of free, membrane‑permeable SN‑38 that mediates bystander killing [2].

linker cleavage pH-sensitivity drug release kinetics

Moderate In Vivo Payload Potency Fits a Distinct Therapeutic Niche

SN‑38, the payload of CL2A‑SN38, exhibits nanomolar cytotoxicity (IC₅₀ ~2.2 nM when conjugated as an ADC) . In contrast, ultratoxic payloads such as MMAE or calicheamicin operate in the sub‑nanomolar to picomolar range, while newer camptothecin derivatives like DXd show approximately 10‑fold greater potency than SN‑38 in vitro [1]. The moderate potency of SN‑38 is a deliberate design feature: it allows for a higher DAR and a broader therapeutic window, as the payload is less likely to cause dose‑limiting toxicities compared to more potent agents [2].

payload potency ADC therapeutic index

Optimal Use Cases for CL2A-SN38 in ADC Development and Procurement


Development of Next‑Generation ADCs Targeting Solid Tumors with Heterogeneous Antigen Expression

The CL2A‑SN38 linker–payload system is particularly well‑suited for constructing ADCs intended to treat solid tumors where the target antigen (e.g., Trop‑2, CEACAM5) is expressed heterogeneously. The pH‑sensitive linker generates a membrane‑permeable SN‑38 species that mediates a bystander effect, killing neighboring antigen‑negative tumor cells [1]. The high DAR of ~7.6 ensures a large payload delivery per internalized ADC [2], while the moderate potency of SN‑38 helps mitigate systemic toxicity [3].

ADC Programs Requiring a Clinically Validated Linker–Payload with Established Manufacturing Protocols

CL2A‑SN38 is the enabling linker–payload for sacituzumab govitecan (Trodelvy®), an FDA‑approved ADC. This provides a clinically validated benchmark for safety, efficacy, and manufacturability. Patent literature describes improved synthetic protocols for CL2A‑SN38 that yield conjugates with lower by‑product levels and high batch‑to‑batch consistency [4]. For organizations seeking to reduce development risk, utilizing a linker–payload with an established regulatory track record can accelerate timelines.

Projects Where High DAR is Required Without Antibody Aggregation

Many ADC linker–payloads cannot achieve a DAR above 4 without causing antibody aggregation, which compromises pharmacokinetics and increases immunogenicity. CL2A‑SN38, owing to its PEG8 spacer and hydrophilic triazole moiety, enables a DAR of 7.6–8.0 while maintaining antibody solubility and stability . This makes it a preferred choice for targeting antigens with moderate or low expression, where a higher DAR is necessary to achieve therapeutic intracellular SN‑38 concentrations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL2A-SN38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.